molecular formula C4H8BN3O2 B13465878 (2-ethyl-2H-1,2,3-triazol-4-yl)boronic acid

(2-ethyl-2H-1,2,3-triazol-4-yl)boronic acid

Cat. No.: B13465878
M. Wt: 140.94 g/mol
InChI Key: FODDVGIQFRLJGQ-UHFFFAOYSA-N
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Description

(2-ethyl-2H-1,2,3-triazol-4-yl)boronic acid is a compound that features a boronic acid group attached to a triazole ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making this compound a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions usually involve the use of copper sulfate and sodium ascorbate in a solvent such as water or a mixture of water and an organic solvent .

Industrial Production Methods

In an industrial setting, the production of (2-ethyl-2H-1,2,3-triazol-4-yl)boronic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Mechanism of Action

The mechanism of action of (2-ethyl-2H-1,2,3-triazol-4-yl)boronic acid depends on its specific application. In the context of medicinal chemistry, the boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. The triazole ring can also interact with various molecular targets through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-ethyl-2H-1,2,3-triazol-4-yl)boronic acid is unique due to the presence of the ethyl group, which can affect its steric and electronic properties. This can influence its reactivity in chemical reactions and its interactions with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C4H8BN3O2

Molecular Weight

140.94 g/mol

IUPAC Name

(2-ethyltriazol-4-yl)boronic acid

InChI

InChI=1S/C4H8BN3O2/c1-2-8-6-3-4(7-8)5(9)10/h3,9-10H,2H2,1H3

InChI Key

FODDVGIQFRLJGQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=NN(N=C1)CC)(O)O

Origin of Product

United States

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